Pent-2-ene-2,3,4-triol
Description
Structure
3D Structure
Properties
CAS No. |
155695-79-7 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.132 |
IUPAC Name |
pent-2-ene-2,3,4-triol |
InChI |
InChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,6-8H,1-2H3 |
InChI Key |
JIRLRANAWSGRIU-UHFFFAOYSA-N |
SMILES |
CC(C(=C(C)O)O)O |
Synonyms |
2-Pentene-2,3,4-triol (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Design
Stereoselective and Regioselective Synthesis of Pent-2-ene-2,3,4-triol
The controlled introduction of multiple stereocenters and the regioselective functionalization of the double bond are paramount in the synthesis of this compound. Various powerful methodologies have been employed to achieve high levels of stereochemical purity.
Asymmetric Dihydroxylation Protocols and Chiral Ligand Design
The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone in the synthesis of chiral vicinal diols from alkenes and has been instrumental in strategies targeting this compound. nih.govwikipedia.org This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the alkene, yielding diols with high enantiomeric excess. nih.govwikipedia.org
The choice of the chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the stereochemical outcome of the reaction. wikipedia.orgwikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing a (DHQ)₂PHAL ligand) and AD-mix-β (containing a (DHQD)₂PHAL ligand), provide reliable access to either enantiomer of the resulting diol. nih.gov For instance, the treatment of a pentene precursor with AD-mix-β can yield the (2R,3S)-diol with excellent enantioselectivity.
The design of chiral ligands is a continuous area of research aimed at improving the efficiency and scope of asymmetric dihydroxylation. Ligands based on the anthraquinone (B42736) core, such as (DHQ)₂AQN and (DHQD)₂AQN, have shown superiority for olefins bearing allylic heteroatoms. beilstein-journals.org The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis liberates the vicinal diol and the reduced osmate, which is then reoxidized by a stoichiometric oxidant like potassium ferricyanide (B76249) to complete the catalytic cycle. wikipedia.org
| Ligand Class | Common Examples | Key Features |
| Phthalazine (PHAL) | (DHQ)₂PHAL, (DHQD)₂PHAL | Standard ligands in AD-mix formulations, effective for a wide range of alkenes. nih.gov |
| Anthraquinone (AQN) | (DHQ)₂AQN, (DHQD)₂AQN | Superior for olefins with allylic heteroatoms, often providing higher enantioselectivity. beilstein-journals.org |
| Pyrimidine (PYR) | Derivatives of DHQ and DHQD | Offer alternative selectivities and can be advantageous for specific substrate classes. |
Biocatalytic and Enzymatic Synthesis Routes
Biocatalytic methods offer a green and highly selective alternative for the synthesis of polyols. innoget.combenthamdirect.com Enzymes operate under mild conditions and can exhibit high regio- and enantioselectivity, often obviating the need for protecting groups. benthamscience.com Lipases, for example, are widely used for the regioselective acylation of polyols.
The enzymatic synthesis of polyols from renewable resources aligns with the principles of green chemistry and industrial biotechnology. innoget.com For instance, a chemo-enzymatic route for producing bio-based polyols from rapeseed oil has been developed. innoget.com This process involves an initial lipase-catalyzed epoxidation followed by hydrolysis. innoget.com While direct enzymatic synthesis of this compound is not extensively documented, the principles of biocatalysis are readily applicable to its synthesis. For example, enzyme-catalyzed kinetic resolutions or desymmetrization of meso-substrates could provide access to chiral building blocks for its construction.
Organocatalytic and Transition Metal-Catalyzed Approaches
Organocatalysis and transition metal catalysis provide powerful tools for the construction of carbon-carbon bonds and the introduction of functional groups with high stereocontrol, relevant to the synthesis of complex polyols. rsc.orgrsc.org
Organocatalysis: Organocatalytic cascade reactions can facilitate the synthesis of highly functionalized molecules from simple precursors. For example, dual Lewis base organocatalytic systems have been used to synthesize functionalized cyclic carbonates from CO₂, vicinal diols, and propargylic alcohols under mild conditions. rsc.org Such strategies could be adapted for the synthesis of precursors to this compound. Organocatalysts have also been shown to be effective in the synthesis of polyurethanes from diols and diisocyanates, highlighting their utility in polyol chemistry. acs.org
Transition Metal Catalysis: Transition metal-catalyzed reactions offer a broad range of transformations for organic synthesis. Palladium-catalyzed cross-metathesis followed by dihydroxylation is a viable strategy. For instance, a protected allylic alcohol can undergo cross-metathesis with another alkene using a Grubbs catalyst, followed by osmium tetroxide-mediated dihydroxylation to introduce the vicinal diol functionality. Rhodium-catalyzed domino reactions, such as cyclization/addition sequences, can generate complex heterocyclic structures that could serve as precursors to polyols. chim.it
Protecting Group Strategies for Polyol Synthesis and Functionalization
The presence of multiple hydroxyl groups in this compound necessitates the use of protecting group strategies to achieve selective functionalization. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable. fiveable.me
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), are widely used due to their stability and the ability to be selectively removed with fluoride (B91410) sources. beilstein-journals.org The regioselective silylation of polyols can often be achieved by taking advantage of the different steric environments of the hydroxyl groups. beilstein-journals.org Benzyl ethers are another common choice, typically removed by hydrogenolysis. nsf.gov
| Protecting Group | Abbreviation | Common Cleavage Conditions |
| tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF) |
| tert-Butyldiphenylsilyl ether | TBDPS | Fluoride ion (e.g., TBAF) |
| Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |
| Methoxymethyl ether | MOM | Acidic conditions (e.g., HCl/MeOH) |
| Acetyl ester | Ac | Basic hydrolysis (e.g., K₂CO₃, MeOH) |
Convergent and Divergent Synthetic Pathways to Complex Architectures
The synthesis of complex natural products and other target molecules often employs either convergent or divergent strategies.
Convergent Synthesis: This approach involves the independent synthesis of several fragments of the target molecule, which are then coupled together in the later stages. This strategy is often more efficient for the synthesis of large, complex molecules as it allows for the parallel construction of different parts of the molecule.
Divergent Synthesis: In a divergent synthesis, a common intermediate is elaborated into a variety of different target molecules. wikipedia.org This is an efficient strategy for generating libraries of related compounds for biological screening. wikipedia.org Starting from a central core molecule, successive generations of building blocks are added to create a diverse range of structures. wikipedia.org this compound, with its multiple functional groups, is an ideal starting point for divergent synthesis, allowing for the selective modification of each functional group to produce a library of analogs.
The assembly of polyketide natural products, which often contain polyol substructures, provides examples of both convergent and divergent biosynthetic pathways. pnas.orgpnas.org
Green Chemistry Principles in the Synthesis of this compound Analogs
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of polyols and their derivatives. rsc.orgbohrium.com
Key green chemistry considerations in polyol synthesis include:
Use of Renewable Feedstocks: Utilizing biomass, such as vegetable oils, as a starting material instead of petroleum-based feedstocks. vu.ltmdpi.com
Catalysis: Employing catalytic methods, including biocatalysis and organocatalysis, to reduce waste and improve energy efficiency. benthamscience.comrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Safer Solvents and Reagents: Using less hazardous solvents and reagents. The use of polyols themselves as green, biodegradable solvents has been explored. bohrium.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. innoget.com
The biocatalytic production of polyols from sources like rapeseed oil is a prime example of green chemistry in action, offering a sustainable alternative to traditional chemical methods. innoget.com The development of polyols from renewable resources is also driven by the demand for green polyurethanes. researchgate.netutm.my
Reaction Mechanisms and Reactivity Profile
Mechanistic Investigations of Double Bond Functionalization
The carbon-carbon double bond in Pent-2-ene-2,3,4-triol is a key site for functionalization, with reactions such as hydroxylation and epoxidation being of primary interest. The mechanisms of these transformations are often intricate, involving stereospecific pathways and the formation of cyclic intermediates.
Hydroxylation of the double bond in unsaturated polyols can be achieved through various methods, each with its own distinct mechanism. The use of reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under basic conditions typically leads to syn-dihydroxylation. libretexts.orglibretexts.org The mechanism involves the concerted addition of the oxidizing agent to the double bond, forming a cyclic intermediate. libretexts.orglibretexts.org This intermediate is then hydrolyzed to yield a vicinal diol, with both hydroxyl groups added to the same face of the original double bond. libretexts.orglibretexts.org
Epoxidation, the formation of an oxacyclopropane ring, is another important functionalization of the double bond. This is commonly achieved using peroxycarboxylic acids, such as meta-chloroperbenzoic acid (mCPBA). libretexts.orgumich.edu The reaction proceeds via the electrophilic attack of the peroxy acid's oxygen atom on the nucleophilic double bond, resulting in the formation of an epoxide. libretexts.org In non-aqueous solvents, the epoxide can be isolated as the final product. libretexts.orglibretexts.org However, in the presence of an acid or base catalyst in an aqueous medium, the epoxide ring can be opened to form a vicinal anti-diol, where the two hydroxyl groups are on opposite faces of the original double bond. libretexts.orglibretexts.org
The stereochemical outcome of epoxidation can be influenced by the existing stereocenters in the molecule, a phenomenon known as substrate-controlled stereoselectivity. umich.edu For instance, the epoxidation of a chiral allylic alcohol with mCPBA can lead to the formation of a single diastereomer of the corresponding epoxide. umich.edu
A stepwise approach to achieving the triol structure involves initial C4 hydroxylation of pent-2-enal, followed by protection of the resulting allylic alcohol. Subsequent epoxidation with reagents like VO(acac)₂ and tert-butyl hydroperoxide (TBHP) forms a 2,3-epoxide, which upon hydrolysis, yields the 2,3-diol.
Table 1: Comparison of Hydroxylation and Epoxidation Pathways
| Reaction | Reagent(s) | Key Intermediate | Stereochemical Outcome |
| Syn-Dihydroxylation | OsO₄ or KMnO₄ (aq., basic) | Cyclic osmate or manganate (B1198562) ester | Syn-addition of two hydroxyl groups |
| Epoxidation | mCPBA | Epoxide (Oxacyclopropane) | Can be isolated or lead to anti-diol |
| Stepwise Hydroxylation | 1. (+)-Ipc₂B(allyl) 2. MOM protection 3. VO(acac)₂, TBHP 4. BF₃·OEt₂ hydrolysis | Allylic alcohol, Epoxide | Controlled installation of hydroxyl groups |
The structural features of this compound and its derivatives make them susceptible to various rearrangement and cascade reactions, often catalyzed by acids or transition metals. uni-konstanz.de These reactions can lead to the formation of complex molecular architectures from relatively simple starting materials.
One notable rearrangement is the Meinwald rearrangement, which involves the acid-catalyzed conversion of an epoxide to a carbonyl compound. acs.org This reaction can proceed through a concerted mechanism involving a atamankimya.com-hydride or alkyl shift, transferring the stereochemical information from the starting epoxide to the product. acs.org However, stepwise mechanisms can also occur, potentially leading to unexpected stereochemical outcomes. acs.org
Cascade reactions, where a single event triggers a series of subsequent transformations, are also a feature of unsaturated polyol chemistry. uni-konstanz.de For example, a tandem hydrozirconation-iminium ion addition has been developed to access functionalized isoindolinones. Gold(I) catalysts have been shown to be particularly effective in promoting cascade reactions involving alkynes and other functional groups. acs.org
Hydroxylation and Epoxidation Reaction Pathways
Stereochemical Outcomes and Stereoselectivity in Transformations
The stereochemistry of this compound is complex, with the potential for both geometric (E/Z) isomerism around the double bond and enantiomeric/diastereomeric forms due to the presence of chiral centers. The (Z,4R) configuration is one of the identified stereoisomers. nih.gov The spatial arrangement of the hydroxyl groups and the substituents around the double bond significantly influences the stereochemical outcome of its reactions.
Asymmetric synthesis techniques are crucial for controlling the stereochemistry of the final product. For example, Sharpless asymmetric dihydroxylation, using AD-mix-α or AD-mix-β with cinchona alkaloid-based catalysts, allows for the enantioselective synthesis of vicinal diols from alkenes. Subsequent epoxidation and ring-opening can then install the third hydroxyl group with controlled stereochemistry.
Protecting group strategies are also employed to achieve stereoselective synthesis. By selectively protecting certain hydroxyl groups, specific reaction pathways can be favored, leading to the desired stereoisomer.
Catalyst Design and Performance in Reactions Involving Unsaturated Polyols
Catalysts are instrumental in controlling the rate and selectivity of reactions involving unsaturated polyols. mdpi.comencyclopedia.pub The choice of catalyst can have a profound effect on the reaction outcome, sometimes preventing undesirable side reactions like gelation in polyester (B1180765) synthesis. mdpi.com
For the synthesis of polyesters from unsaturated diacids and diols, catalysts like methanesulfonic acid (MSA), zinc acetate (B1210297) (Zn(OAc)₂), and titanium(IV) butoxide (Ti(OBu)₄) have been studied. mdpi.com The performance of these catalysts varies depending on the specific diol used. mdpi.com For instance, while MSA can be effective, it may also lead to gelation under certain conditions. mdpi.com
In the context of olefin metathesis, Grubbs' catalysts are used for the depolymerization of polyurethanes derived from unsaturated polyols. osti.gov The efficiency of these catalysts allows for the cleavage of the polymer backbone under mild conditions. osti.gov
Organotin catalysts are widely used in the production of polyurethane foams, facilitating the reaction between polyols and isocyanates. atamankimya.com They are also effective in esterification and polycondensation reactions for producing unsaturated polyesters. atamankimya.com
Table 2: Catalysts in Unsaturated Polyol Reactions
| Catalyst Type | Example(s) | Application(s) | Key Performance Aspects |
| Acid Catalysts | Methanesulfonic acid (MSA) | Polyesterification | High initial reaction rate, potential for side reactions. mdpi.com |
| Metal Acetates | Zinc acetate (Zn(OAc)₂) | Polyesterification | Circumvents side reactions observed with other catalysts. mdpi.com |
| Organometallic | Grubbs' Catalyst | Olefin Metathesis | Efficient depolymerization under mild conditions. osti.gov |
| Organotin | Mono butyl tin oxide | Polyurethane synthesis, Polyesterification | High activity, promotes efficient polymerization. atamankimya.com |
Reactivity Profiling of Vicinal Triol and Ene-diol Moieties
The reactivity of this compound is a composite of the reactivities of its constituent functional groups: the ene-diol and the vicinal triol. The ene-diol system, with its double bond and adjacent hydroxyl groups, is prone to electrophilic addition and oxidation reactions. The vicinal triol moiety, with three hydroxyl groups on adjacent carbons, is susceptible to reactions like periodate (B1199274) cleavage and can participate in complex rearrangements.
The interplay between these two moieties can lead to unique reactivity. For instance, the hydroxyl groups can direct the stereochemical course of reactions at the double bond. Conversely, functionalization of the double bond can influence the reactivity of the hydroxyl groups. Gold(I) catalysts, for example, have been shown to activate alkynes for nucleophilic attack by hydroxyl groups, demonstrating the cooperative effect of these functionalities. acs.org
Advanced Spectroscopic and Structural Analysis Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules like Pent-2-ene-2,3,4-triol. By analyzing chemical shifts, coupling constants, and through-space correlations, the relative configuration of the chiral centers can be established. wordpress.comacs.org For polyols, specific derivatization techniques, such as conversion to acetonides, can create more rigid cyclic structures, which simplifies NMR analysis by providing more predictable chemical shift patterns for syn and anti diastereomers. wordpress.comacs.orgjst.go.jp
Two-dimensional (2D) NMR experiments are fundamental in piecing together the carbon skeleton and assigning proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity between the protons on C3, C4, and C5. A cross-peak between the C4-H proton and the C5 methyl protons would confirm this fragment, while a correlation between C3-H and C4-H would link the two carbinol methines.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton. For example, the proton signal for H4 would show a cross-peak to the carbon signal for C4.
The table below outlines the predicted NMR data based on the structure of this compound and data from analogous unsaturated polyols. lookchemmall.com
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (CH₃) | ~1.8-2.0 | ~15-20 | C2, C3 |
| 2 (C) | - | ~130-140 | - |
| 3 (C-OH) | ~4.0-4.3 | ~70-75 | C1, C2, C4, C5 |
| 4 (CH-OH) | ~3.8-4.1 | ~72-78 | C2, C3, C5 |
| 5 (CH₃) | ~1.2-1.4 | ~20-25 | C3, C4 |
Note: Predicted values are estimates and can vary based on solvent, concentration, and specific stereoisomer.
While COSY, HSQC, and HMBC establish the bonding network, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of atoms, which is essential for assigning the E/Z geometry of the double bond and the relative stereochemistry of the chiral centers at C3 and C4.
A NOESY/ROESY experiment would show a cross-peak between protons that are close in space, regardless of whether they are coupled through bonds. For example, a strong NOE correlation between the C1 methyl protons and the proton on C4 would suggest a Z-configuration for the double bond, whereas a correlation to the C3-OH proton might indicate an E-configuration, depending on the preferred conformation. Comparing the NOE patterns between different stereoisomers is a powerful method for stereochemical assignment. wordpress.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation
Advanced mass spectrometry techniques are critical for confirming the molecular weight and elucidating the structure of this compound by analyzing how it breaks apart. wikipedia.org C5-alkene triols are known to be among the secondary organic aerosol tracers formed from isoprene (B109036) oxidation, and their analysis often involves mass spectrometry. nih.gov
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (a precursor ion, often the molecular ion or a protonated/deprotonated variant) and fragmenting it to produce a spectrum of product ions. wikipedia.org This process provides detailed structural information. For this compound, common fragmentation pathways in positive-ion mode would likely involve:
Dehydration: Loss of one or more water molecules (H₂O, 18 Da) is a characteristic fragmentation for polyols.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to a hydroxyl group is a dominant fragmentation pathway for alcohols. youtube.com For instance, cleavage of the C3-C4 bond or C4-C5 bond would yield diagnostic fragment ions.
Retro-Diels-Alder Fragmentation: Although less common for acyclic alkenes, rearrangements followed by fragmentation can occur. whitman.edu
An MS/MS experiment on a precursor ion like [M+H]⁺ or [M+Na]⁺ would help differentiate between isomers by producing unique fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of the molecule and its fragments, as multiple formulas can have the same nominal mass but different exact masses. nih.gov For this compound, HRMS would confirm its elemental composition as C₅H₁₀O₃.
The table below lists potential fragments of this compound and their calculated exact masses.
| Ion Formula | Nominal Mass (m/z) | Exact Mass (m/z) | Possible Origin |
| C₅H₁₁O₃⁺ | 119 | 119.0708 | [M+H]⁺ |
| C₅H₉O₂⁺ | 101 | 101.0603 | [M+H - H₂O]⁺ |
| C₅H₇O⁺ | 83 | 83.0497 | [M+H - 2H₂O]⁺ |
| C₄H₇O₂⁺ | 87 | 87.0446 | Cleavage of C1-C2 and loss of H₂O |
| C₃H₇O₂⁺ | 75 | 75.0446 | α-cleavage at C3-C4 |
| C₂H₅O₂⁺ | 61 | 61.0290 | α-cleavage at C2-C3 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Chiroptical Spectroscopy for Absolute Configuration Determination
Since this compound contains chiral centers (C3 and C4), it exists as enantiomers that rotate plane-polarized light. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R/S designation) of these centers. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. wordpress.com
The unsaturated nature of this compound provides a chromophore (the C=C double bond) that can be analyzed by CD spectroscopy. However, to obtain a more reliable and stronger signal for determining the stereochemistry of the hydroxyl groups, the molecule is often derivatized. A powerful approach is the Exciton (B1674681) Chirality Method . wordpress.com This involves converting the diol into a derivative containing two or more strong chromophores, such as benzoates or other aromatic esters.
When these chromophores are held in a chiral arrangement, their electronic transitions can couple, leading to a split CD signal with two bands of opposite sign, known as a "couplet." The sign of this couplet (positive or negative) is directly related to the dihedral angle between the chromophores, which in turn reveals the absolute stereochemistry of the chiral centers to which they are attached. wordpress.com This method is highly effective for assigning the absolute configuration of polyols. acs.org
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. ull.es This method is a powerful non-empirical tool for determining the absolute configuration of organic compounds in solution. ull.es The ECD spectrum is sensitive to the spatial arrangement of chromophores within the molecule.
For this compound, the α,β-unsaturated alcohol moiety acts as a chromophore that absorbs UV light. The interactions between the electronic transitions of this chromophore and the chiral centers at carbons 3 and 4 would produce a characteristic ECD spectrum. The sign and intensity of the observed Cotton effects can be correlated with the absolute stereochemistry. ull.es
A well-established approach for interpreting ECD spectra is the exciton chirality method. This method is applied when a molecule contains two or more interacting chromophores. nih.gov For a molecule like this compound, derivatization of the hydroxyl groups with suitable chromophoric moieties (e.g., benzoates) would allow the application of this method. The spatial interaction between the electric transition moments of these derivatized groups gives rise to a split ECD signal, or "exciton couplet". columbia.edu The sign of this couplet is directly related to the helical arrangement (chirality) of the chromophores, thus allowing for the unambiguous assignment of the absolute configuration of the adjacent stereocenters. nih.govcolumbia.edu
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)
While ECD probes electronic transitions, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical techniques that measure chirality based on molecular vibrations. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation, while ROA measures a small difference in the intensity of right and left circularly polarized Raman scattered light. wikipedia.orgnsf.gov
These techniques provide detailed 3D structural information for chiral molecules in solution. wikipedia.org Since every vibrational mode of a chiral molecule can potentially be VCD and/or ROA active, these spectra contain a wealth of structural information. For this compound, VCD and ROA would be highly sensitive to the conformation of the carbon backbone and the relative orientations of the hydroxyl groups.
The absolute configuration of a molecule can be determined by comparing the experimental VCD or ROA spectrum with spectra predicted by ab initio quantum mechanical calculations for a given enantiomer. wikipedia.org A match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute stereochemistry. These methods are particularly powerful for distinguishing between diastereomers, which can be a significant challenge for other analytical techniques.
| Technique | Principle | Information Gained for this compound |
| ECD | Differential absorption of circularly polarized UV-Vis light by chiral chromophores. ull.es | Absolute configuration of stereocenters, particularly via the exciton chirality method after derivatization. nih.govcolumbia.edu |
| VCD | Differential absorption of circularly polarized IR light by vibrational modes. anr.frbruker.com | Absolute configuration and solution-phase conformation. wikipedia.org |
| ROA | Differential Raman scattering of circularly polarized light. nsf.gov | Absolute configuration and detailed conformational analysis of chiral molecules. nsf.govresearchgate.net |
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography is the benchmark technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute stereochemistry. acs.org For a molecule with multiple stereocenters like this compound, obtaining a single-crystal X-ray structure would provide definitive proof of the relative and absolute configuration of one of its stereoisomers.
However, a significant challenge lies in obtaining single crystals suitable for diffraction analysis. Flexible, hydrophilic molecules like polyols often have difficulty crystallizing. google.com
Co-crystal and Derivative Crystal Structure Analysis
When a compound is difficult to crystallize, two common strategies are employed: the formation of crystalline derivatives or the formation of co-crystals. uky.edujst.go.jp
Derivative Crystal Structure Analysis: This involves chemically modifying the target molecule to introduce groups that promote crystallization. For this compound, the hydroxyl groups could be esterified or converted to other functional groups to increase molecular rigidity and facilitate the formation of a well-ordered crystal lattice. The resulting crystalline derivative can then be analyzed by X-ray diffraction to determine the core structure. uky.edu
Co-crystal Analysis: An alternative is the formation of co-crystals, where the target molecule is crystallized along with a second, different molecule known as a "co-former". jst.go.jp Polyols are known to act as effective co-formers due to their hydrogen bonding capabilities. pharmaexcipients.comnih.gov By selecting an appropriate co-former that can establish strong and directional intermolecular interactions (e.g., hydrogen bonds) with the hydroxyl groups of this compound, it is possible to generate a multi-component crystalline solid. researchgate.net Analysis of this co-crystal by X-ray diffraction reveals the structure of the target molecule as it exists within the crystal lattice. jst.go.jp
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying the functional groups within a molecule and probing their local chemical environment. renishaw.comrsc.org These techniques are based on the absorption (IR) or scattering (Raman) of light by vibrating molecules. renishaw.com The frequency of these vibrations depends on the masses of the atoms and the strength of the bonds connecting them. renishaw.com
For this compound, FT-IR and Raman spectroscopy can confirm the presence of its key functional groups: hydroxyl (-OH), carbon-carbon double bond (C=C), and the associated alkene C-H bonds. orgchemboulder.com The position, shape, and intensity of the corresponding spectral bands provide valuable structural information. For instance, the O-H stretching band in the IR spectrum is typically broad due to hydrogen bonding, and its exact position can indicate the extent and nature of these intermolecular interactions.
The C=C stretching vibration gives rise to a band in the 1680-1640 cm⁻¹ region, confirming the presence of the alkene moiety. orgchemboulder.com The C-H stretching vibrations associated with the sp² hybridized carbons of the double bond are characteristically found at frequencies above 3000 cm⁻¹, distinguishing them from the sp³ C-H stretches which occur below 3000 cm⁻¹. spectroscopyonline.com Furthermore, strong bands in the 1000-650 cm⁻¹ region, attributed to C-H out-of-plane bending, can help determine the substitution pattern of the alkene. youtube.comquimicaorganica.org
The table below summarizes the expected vibrational frequencies for the primary functional groups in this compound.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H (Alcohol) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad | Weak |
| C-H (Alkene, sp²) | Stretch | 3100 - 3000 | Medium | Medium |
| C-H (Alkane, sp³) | Stretch | 3000 - 2850 | Strong | Medium |
| C=C (Alkene) | Stretch | 1680 - 1640 | Medium to Weak | Medium to Strong |
| C-O (Alcohol) | Stretch | 1260 - 1050 | Strong | Weak |
| =C-H (Alkene) | Bend (Out-of-plane) | 1000 - 650 | Strong | Weak |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of molecules. aimspress.comscispace.com This method allows for the calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. scispace.com For Pent-2-ene-2,3,4-triol, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a detailed picture of its electronic landscape and thermodynamic stability. researchgate.netaps.org These calculations can determine optimized geometries, vibrational frequencies, and relative energies of different stereoisomers, offering insights into their potential interconversion and relative abundance at equilibrium.
The stability of this compound is influenced by a delicate interplay of electronic and steric factors. Intramolecular hydrogen bonding between the hydroxyl groups can significantly contribute to the stability of certain conformations. DFT calculations can quantify the strength of these interactions and predict the most stable conformers. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through these calculations, providing a fundamental understanding of the molecule's inherent properties. aps.org
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally indicates a more reactive species.
For this compound, FMO analysis performed using DFT can reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is typically localized on the electron-rich double bond and the oxygen atoms of the hydroxyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the carbon-carbon double bond and the carbon atoms bearing the hydroxyl groups, suggesting these areas are prone to nucleophilic attack. The energies of these frontier orbitals are critical for predicting the outcomes of various reactions.
Table 1: Representative Frontier Molecular Orbital Data
| Parameter | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Note: The specific values in this table are illustrative and would be dependent on the specific stereoisomer of this compound and the level of theory used for the calculation.
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. researchgate.net For reactions involving this compound, such as its formation or subsequent transformations, DFT calculations can be used to model the entire reaction pathway. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states.
The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for the reaction to proceed. By locating and characterizing the transition state structure, chemists can gain a deep understanding of the factors that control the reaction rate. For instance, in the synthesis of this compound, modeling the transition states for different stereoselective routes can explain why one particular stereoisomer is formed preferentially. research-solution.com These models can reveal key non-covalent interactions, such as hydrogen bonds or steric clashes, that stabilize or destabilize competing transition states. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While static quantum chemical calculations provide invaluable information about specific, stable structures, molecules are inherently dynamic entities. mdpi.com Molecular dynamics (MD) simulations offer a way to explore the conformational flexibility of this compound over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing the accessible conformations and the transitions between them. mdpi.com
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound. mdpi.com By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra, theoretical data can be directly compared with experimental results to confirm the structure of a synthesized compound.
For instance, the calculation of ¹H and ¹³C NMR chemical shifts can help in assigning the signals in an experimental spectrum to specific atoms within the molecule. Similarly, the prediction of IR spectra can aid in identifying the characteristic vibrational modes associated with the hydroxyl groups and the carbon-carbon double bond. nih.gov Furthermore, time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, providing a theoretical prediction of the UV-Vis absorption spectrum. researchgate.net
Table 2: Predicted Spectroscopic Data
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (C-H) | Value (ppm) |
| ¹³C NMR Chemical Shift (C=C) | Value (ppm) |
| IR Frequency (O-H stretch) | Value (cm⁻¹) |
| UV-Vis λmax | Value (nm) |
Note: The specific values in this table are illustrative and would be dependent on the specific stereoisomer of this compound and the level of theory used for the calculation.
Theoretical Basis for Stereoselectivity and Regioselectivity in Reactions
The concepts of stereoselectivity and regioselectivity are central to the synthesis of complex molecules like this compound. masterorganicchemistry.comyoutube.com Theoretical calculations provide a fundamental basis for understanding and predicting the outcomes of reactions where these selectivities are important. By modeling the transition states of competing reaction pathways, it is possible to determine the energetic preferences that lead to the formation of a specific stereoisomer or regioisomer. acs.org
For example, in the dihydroxylation of a precursor alkene to form the 2,3-diol moiety of this compound, the stereochemical outcome can be rationalized by examining the transition state structures leading to the syn and anti products. The relative energies of these transition states, influenced by steric and electronic factors, will dictate the diastereomeric ratio of the product. Similarly, in reactions where there is a choice of which carbon atom of the double bond reacts (regioselectivity), transition state modeling can reveal the electronic and steric factors that favor one outcome over the other. masterorganicchemistry.com These theoretical models can be used to design more selective reactions and to understand the role of catalysts and reagents in controlling the stereochemical and regiochemical course of a reaction.
Biological and Biochemical Interrogations Strictly Non Clinical
Role as Synthetic Precursors for Biologically Relevant Molecules and Analogs
Pent-2-ene-2,3,4-triol and its structural motifs are valuable chiral building blocks in the stereocontrolled synthesis of complex, biologically active natural products and their analogs. The specific arrangement of hydroxyl groups and the presence of a carbon-carbon double bond allow for a variety of chemical transformations, making these structures versatile starting points for creating molecular complexity.
The utility of such unsaturated polyols is evident in their application as precursors for constructing key structural features in natural products. For instance, synthetic strategies for various bioactive molecules rely on intermediates that possess a functionalized pentene backbone. These syntheses often involve the creation of tertiary stereogenic centers, which can be achieved through methods like substrate-controlled Claisen rearrangement of allyl aryl ethers derived from related pentenol structures. Total synthesis of molecules with allelopathic activity, such as certain sesquiterpenes and meroterpenes, has utilized chiral building blocks derived from σ-symmetrical diols, which share structural elements with pentene-triols.
Furthermore, the synthesis of C-vinyl glycosides, an important class of carbohydrates, has been achieved through palladium-catalyzed C-H glycosylation of alkenes. nih.gov This method allows for the direct and stereoselective formation of a carbon-carbon bond between a sugar moiety and an alkene, a transformation where a this compound derivative could serve as the alkene partner, leading to complex C-glycoside analogs. nih.gov These C-glycosides are of significant interest because they are resistant to enzymatic hydrolysis compared to their O-glycoside counterparts. acs.org The development of Ni/photoredox dual catalysis has also enabled the synthesis of C-alkyl glycosides from glycosyl carboxylic acids and alkyl bromides, further expanding the toolkit for creating these stable analogs. bohrium.com
| Target Molecule/Class | Role of Unsaturated Polyol Motif | Key Synthetic Transformation | Reference |
|---|---|---|---|
| C-Vinyl Glycosides | Alkene substrate for C-H activation | Palladium-catalyzed directed C-H glycosylation | nih.gov |
| C-Alkyl Glycosides | Conceptual precursor for alkyl portion | Ni/Photoredox dual-catalyzed decarboxylative coupling | bohrium.com |
| Helianane Sesquiterpenes | Chiral building block | Lewis acid-mediated diastereoselective Claisen rearrangement | |
| 2,3-Unsaturated C-Glycosides | Precursor to glycosyl donor | Palladium-catalyzed Heck-type glycosylation of glycals | acs.org |
Metabolite Analogues and Pathway Intermediates in Model Systems
While this compound itself is not a primary metabolite in core metabolic pathways, its structure is analogous to key intermediates found in significant biochemical and physiological processes, such as the Maillard reaction and the polyol pathway.
The Maillard reaction is a complex network of non-enzymatic reactions between reducing sugars and amino acids that occurs during thermal processing of food and also in vivo. nih.govscispace.com Pentoses, like ribose and xylose, are highly reactive in this process. researchgate.net The reaction proceeds through various intermediates, including deoxyosones, which are dicarbonyl compounds formed from the degradation of the initial Amadori product. scispace.comtum.de Structures like 1-deoxyosone (pent-1-ene-3-one-2,4,5-triol) and 3-deoxyosone (pent-1-al-2-ene-2,4,5-triol) are unsaturated polycarbonyl compounds that share a C5 backbone with this compound. mdpi.com These highly reactive intermediates are precursors to a wide array of heterocyclic compounds, flavor molecules, and advanced glycation end-products (AGEs). nih.govnih.gov The study of these pathways often involves kinetic modeling to understand the formation and degradation of such intermediates. scispace.com
The polyol pathway (or sorbitol-aldose reductase pathway) is a two-step metabolic route that converts glucose to fructose (B13574) via a sorbitol intermediate. creative-proteomics.comwikipedia.org This pathway becomes particularly active under hyperglycemic conditions. nih.govplos.org The key enzymes are aldose reductase, which reduces glucose to sorbitol, and sorbitol dehydrogenase, which oxidizes sorbitol to fructose. creative-proteomics.comwikipedia.orgresearchgate.net Although the primary substrates are hexoses, the pathway's function highlights the metabolic processing of polyols in cells. Unsaturated polyols like this compound can be considered structural analogs to the sugar alcohols (polyols) involved in this pathway. Disorders in this pathway, such as deficiencies in sorbitol dehydrogenase or aldose reductase, lead to the accumulation of polyol intermediates and are implicated in various pathologies. ontosight.ai
| Pathway/Process | Key Intermediates | Relevance of this compound Structure | Reference |
|---|---|---|---|
| Maillard Reaction | Deoxyosones (e.g., 3-deoxyglucosone), Furfural, Reductones | Analogous unsaturated C5 backbone to intermediates derived from pentoses. | nih.govscispace.comresearchgate.net |
| Polyol Pathway | Sorbitol, Fructose | Structural analog to sugar alcohols (polyols) processed by the pathway enzymes. | creative-proteomics.comwikipedia.orgontosight.ai |
| Caramelization | Sugar decomposition products (e.g., hydroxyacetone (B41140) derivatives) | Represents a potential C5 fragment from sugar degradation. | scispace.com |
Enzyme-Substrate Interactions: Theoretical Modeling and In Vitro Biocatalytic Studies
The interaction of enzymes with unsaturated polyols like this compound is a subject of interest in biocatalysis for the production of valuable chiral molecules. While direct studies on this compound may be limited, research on related structures provides significant insight into potential enzyme-substrate interactions.
Hydrolases , such as glycosidases, are used in the enzymatic synthesis of glycosides. Some thermophilic β-glycosidases, like those from Sulfolobus solfataricus, can transfer sugar moieties to various alcohols, including simple unsaturated alcohols. tandfonline.com The enzyme's active site recognizes the hydroxyl groups of the acceptor molecule, facilitating the formation of a glycosidic bond. The stereochemistry of the resulting product is dictated by the specific interactions within the enzyme's active site. tandfonline.com
Fatty acid modifying enzymes , such as desaturases and hydroxylases, catalyze the oxidation of unactivated hydrocarbon chains. researchgate.netgsartor.orgd-nb.info These enzymes, which include diiron-center oxygenases and P450 monooxygenases, typically act on long-chain fatty acids but their mechanism is relevant. d-nb.info The catalytic cycle involves the activation of molecular oxygen and the abstraction of a hydrogen atom from a methylene (B1212753) group, often leading to a radical intermediate. researchgate.netd-nb.info This intermediate can then either undergo a second hydrogen abstraction to form a double bond (desaturation) or react with an oxygen species to form a hydroxyl group (hydroxylation). researchgate.net The factors controlling which pathway is taken are a subject of ongoing research and are believed to involve the specific geometry of the active site and the ligand environment of the metal center. gsartor.org A small unsaturated polyol like this compound could theoretically serve as a substrate mimic to probe the mechanisms of these complex enzymes.
| Enzyme Class | Example Enzyme | Reaction Type | Relevance to this compound | Reference |
|---|---|---|---|---|
| Glycosidases | β-glycosidase from Sulfolobus solfataricus | Glycosylation (transglycosylation) | The hydroxyl groups could act as acceptors for sugar moieties in enzymatic synthesis. | tandfonline.com |
| Fatty Acid Desaturases | Δ12/ω3 desaturases | Dehydrogenation (C-C to C=C) | Could serve as a model substrate to study the mechanism of desaturation. | researchgate.netpnas.org |
| Fatty Acid Hydroxylases | P450 monooxygenases, Diiron-oxo proteins | Hydroxylation (C-H to C-OH) | The alkene or alkyl portions could be targets for enzymatic hydroxylation. | d-nb.info |
Glycosylation Patterns and Derivatives in Carbohydrate Chemistry Context
In modern carbohydrate chemistry, unsaturated alcohols, particularly those with a pentenyl group, play a crucial role as versatile intermediates and glycosyl donors. cdnsciencepub.com The structure of this compound, containing both hydroxyl groups and a double bond within a five-carbon chain, makes it highly relevant to these synthetic strategies, primarily as a potential glycosyl acceptor.
A key development in oligosaccharide synthesis is the use of n-pentenyl glycosides (NPGs) and n-pentenyl orthoesters (NPOEs) as glycosyl donors. cdnsciencepub.comnih.govresearchgate.netrsc.org The pentenyl group acts as a latent leaving group that can be activated under specific conditions, typically involving an electrophilic promoter like N-bromosuccinimide (NBS) or iodonium (B1229267) species, often in the presence of a Lewis acid. nih.govnih.govacs.org This activation leads to the formation of a reactive glycosyl donor that can then couple with a glycosyl acceptor (an alcohol).
The hydroxyl groups on a molecule like this compound would allow it to function as a polyol acceptor in such reactions. The regioselectivity of the glycosylation—that is, which hydroxyl group reacts—can be controlled by various factors, including the specific donor, acceptor, and promoter system used. nih.govrsc.orgnih.gov This has led to powerful strategies for the synthesis of complex oligosaccharides with minimal use of protecting groups. rsc.orgnih.gov For example, NPOEs can be selectively activated over NPGs, allowing for orthogonal glycosylation strategies. rsc.org Furthermore, 2,3-unsaturated allyl glycosides have been used as donors for stereoselective α-glycosylation of a range of alcohols, demonstrating the utility of unsaturated sugars in these coupling reactions. nih.govacs.org
The development of palladium-catalyzed C-glycosylation reactions further highlights the importance of the alkene functionality. nih.govacs.orgrsc.org These methods allow for the formation of C-glycosides, where the sugar is linked via a stable C-C bond, by coupling glycosyl donors with alkenes. nih.gov A molecule like this compound could participate in such reactions to form novel C-glycoside structures.
| Method/Donor Type | Typical Activator/Catalyst | Role of Unsaturated Polyol | Type of Glycosidic Bond Formed | Reference |
|---|---|---|---|---|
| n-Pentenyl Orthoesters (NPOEs) | NIS/Yb(OTf)₃ or Sc(OTf)₃ | Glycosyl Acceptor | O-Glycoside | nih.govrsc.org |
| n-Pentenyl Glycosides (NPGs) | IPy₂BF₄ / HF-Pyridine | Glycosyl Acceptor | O-Glycoside | cdnsciencepub.com |
| 2,3-Unsaturated Allyl Glycosides | NBS / Lewis Acid (e.g., Zn(OTf)₂) | Glycosyl Acceptor | O-Glycoside (α-selective) | nih.govacs.org |
| Palladium-Catalyzed C-H Glycosylation | Pd Catalyst / Auxiliary | Alkene Coupling Partner | C-Glycoside | nih.gov |
| Indium-Mediated Glycosylation | Indium Metal | Unsaturated Alcohol Acceptor | O-Glycoside (β-selective) | clockss.org |
Biosynthetic Pathways Leading to Related Unsaturated Polyol Structures
Nature employs sophisticated enzymatic machinery to synthesize a vast array of natural products, including unsaturated polyols. The biosynthetic logic for creating structures related to this compound can be understood by examining pathways for polyketide and fatty acid synthesis.
Polyketide Synthases (PKSs) are large, multi-domain enzymes that build complex carbon chains from simple acyl-CoA precursors like acetyl-CoA and propionyl-CoA. nih.govplos.org The synthesis of mycolactones by Mycobacterium ulcerans is a prime example. mdpi.comnih.govresearchgate.net These toxins are assembled on giant Type I PKSs encoded by genes on a megaplasmid. nih.govplos.org Each module of the PKS is responsible for one cycle of chain extension and modification. Within these modules, specific domains control the structure:
Ketoreductase (KR) domains reduce a β-keto group to a β-hydroxyl group.
Dehydratase (DH) domains eliminate water to form a carbon-carbon double bond.
Enoylreductase (ER) domains reduce the double bond to a saturated carbon-carbon bond.
The selective use or omission of these reductive domains at each step allows for precise control over the oxygenation and saturation pattern of the final polyketide chain. plos.org A pathway that utilizes KR and DH domains without a subsequent ER reduction would generate an unsaturated polyol structure. The mycolactone (B1241217) biosynthetic pathway demonstrates how these enzymatic modules can be arranged to produce complex macrolides with unsaturated, hydroxylated side chains. nih.govresearchgate.net
Fatty Acid Desaturases and Hydroxylases represent another major route to unsaturated, hydroxylated molecules in nature. researchgate.netd-nb.infonih.gov These enzymes are responsible for introducing double bonds and hydroxyl groups into long acyl chains. gsartor.orgnih.gov
Desaturases are non-heme, diiron enzymes that catalyze the O₂-dependent dehydrogenation of a fatty acid, converting a single bond to a double bond. gsartor.orgnih.gov
Hydroxylases are closely related enzymes that, instead of abstracting a second hydrogen atom, insert an oxygen atom to form a hydroxyl group. researchgate.net
The biosynthesis of various plant and microbial lipids involves these enzymes to create a diverse range of fatty acids. The mechanisms employed by these enzymes to activate C-H bonds are fundamental to the biological production of unsaturated polyols. researchgate.netd-nb.info
| Enzyme/Domain | Pathway | Function | Contribution to Structure | Reference |
|---|---|---|---|---|
| Ketoreductase (KR) | Polyketide Synthesis | Reduces a β-keto group to a β-hydroxyl group. | Creates hydroxyl groups. | plos.org |
| Dehydratase (DH) | Polyketide Synthesis | Eliminates water from a β-hydroxyacyl intermediate. | Creates a C=C double bond. | plos.org |
| Fatty Acid Desaturase | Fatty Acid Metabolism | Catalyzes O₂-dependent dehydrogenation of an acyl chain. | Creates a C=C double bond. | gsartor.orgnih.gov |
| Fatty Acid Hydroxylase | Fatty Acid Metabolism | Catalyzes O₂-dependent hydroxylation of an acyl chain. | Creates hydroxyl groups. | researchgate.netd-nb.info |
Applications As a Synthetic Building Block and Material Precursor
Utilization in Complex Organic Synthesis as a Chiral Pool Starting Material
The presence of multiple chiral centers in Pent-2-ene-2,3,4-triol makes it a valuable candidate for the chiral pool, which consists of inexpensive, enantiomerically pure natural products used as starting materials for complex stereoselective syntheses. The structure of this compound includes both sp3 hybridized chiral carbons (at positions 3 and 4, depending on the specific isomer) and sp2 hybridized carbons of the double bond, which can lead to geometric (E/Z) isomerism.
The combination of geometric isomerism and multiple stereogenic centers results in several possible diastereomeric forms, such as (E,4R), (E,4S), (Z,4R), and (Z,4S) configurations. The defined stereochemistry at these centers can be exploited to introduce chirality into target molecules in a controlled manner. For instance, the specific isomer (Z,4R)-pent-2-ene-2,3,4-triol has been identified, highlighting the availability of specific stereoisomers for synthesis. nih.gov
Synthetic strategies like the Sharpless asymmetric dihydroxylation can be employed on pentene derivatives to create vicinal diols with high enantiomeric excess, forming the core of the triol structure. The strategic use of such chiral building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex natural products and pharmaceuticals. While extensive literature on this compound itself is developing, the use of similar chiral pentenetriols, such as (2S,3S)-pent-4-ene-1,2,3-triol in the total synthesis of compounds like (–)-anisomycin, demonstrates the established potential of this class of molecules. rsc.org
| Stereochemical Feature | Description | Implication in Synthesis |
| Chiral Centers | Carbon atoms bonded to four different groups, leading to non-superimposable mirror images (enantiomers). The saturated analogue, pentane-2,3,4-triol, has chiral centers at C2, C3, and C4. askfilo.com | Allows the molecule to serve as a source of chirality for asymmetric synthesis. |
| Geometric Isomerism | The restricted rotation around the C2=C3 double bond allows for E (trans) and Z (cis) isomers. | Provides distinct diastereomeric starting materials with different spatial arrangements and reactivities. |
| Diastereomers | Stereoisomers that are not mirror images of each other, arising from the combination of multiple chiral centers and geometric isomerism (e.g., (Z,4R)-pent-2-ene-2,3,4-triol). nih.gov | Offers a variety of stereochemically distinct building blocks for synthesizing complex targets. |
Polymer Chemistry and Monomer Derivatization
The trifunctional nature of this compound, possessing three hydroxyl groups, makes it a highly suitable monomer for creating cross-linked polymers. Its double bond offers an additional site for polymerization or post-polymerization modification, further enhancing its versatility.
Polyols are fundamental building blocks for both polyurethanes and polyesters. This compound can function as a trifunctional alcohol in these polymerization reactions.
Polyurethanes : In polyurethane synthesis, the hydroxyl groups of the polyol react with the isocyanate groups (–NCO) of a polyisocyanate to form urethane (B1682113) linkages. google.comresearchgate.net The use of a triol like this compound can introduce branching and cross-linking into the polymer network, leading to rigid and thermosetting materials. Research on related C5 triols, such as pentane-1,2,5-triol, has demonstrated their successful incorporation into rigid polyurethane foams, yielding materials with enhanced compressive strength. mdpi.com
Polyesters : For polyester (B1180765) synthesis, the hydroxyl groups can undergo condensation reactions with carboxylic acids or their derivatives (like acyl chlorides or esters) to form ester linkages. researchgate.net As a triol, this compound can act as a cross-linking agent, increasing the molecular weight and modifying the mechanical properties of the resulting polyester resin. The unsaturation from the C=C bond can be preserved in the polymer backbone, making it available for subsequent curing or functionalization, a desirable feature for creating thermosetting resins. researchgate.net
There is a significant industrial drive to replace petroleum-derived feedstocks with renewable, bio-based alternatives. the-innovation.orgcoatingsworld.com Polyols like this compound can potentially be sourced from biomass. For example, C5 alcohols and triols can be derived from the processing of lignocellulosic biomass or through the fermentation of sugars. mdpi.comresearchgate.net
The incorporation of such bio-derived monomers into polymer backbones is a key strategy for developing sustainable materials. mdpi.com Using this compound as a building block for polyurethanes and polyesters contributes to increasing the bio-based content of these widely used polymers. mdpi.comgoogle.com This approach aligns with the principles of green chemistry by utilizing renewable resources to create materials with potentially reduced environmental footprints. the-innovation.org
| Polymer Type | Reactive Groups from this compound | Resulting Linkage | Potential Application |
| Polyurethane | Three -OH groups | Urethane (-NH-CO-O-) | Rigid foams, coatings, adhesives researchgate.netmdpi.com |
| Polyester | Three -OH groups | Ester (-CO-O-) | Resins, fibers, films researchgate.net |
| Specialty Polymers | C=C double bond | Various (via addition polymerization, etc.) | Functionalized or curable materials |
Precursors for Polyurethane and Polyester Synthesis
Applications in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of chemical systems based on non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. The three hydroxyl groups of this compound are excellent hydrogen bond donors and acceptors. This capability allows the molecule to participate in the formation of well-ordered, three-dimensional networks characteristic of supramolecular assemblies.
The presence of multiple hydroxyl groups can lead to strong intramolecular and intermolecular hydrogen bonding. These interactions can influence the conformation of the molecule and its ability to self-assemble into larger structures or to act as a guest molecule within a larger host system. While specific studies on this compound in host-guest chemistry are not widely reported, its structural features are analogous to other polyols that are known to form complexes with various host molecules, suggesting its potential for applications in areas like molecular recognition and the design of functional materials.
Development of Novel Catalytic Systems Based on Polyol Scaffolds
Polyols can serve as scaffolds for the development of novel catalysts. The hydroxyl groups provide attachment points for catalytically active metal centers or organic functional groups. The well-defined stereochemistry of a chiral polyol like this compound is particularly advantageous, as it can be used to create an asymmetric environment around the catalytic site, enabling enantioselective transformations.
For example, the coordination of a transition metal to the hydroxyl groups and potentially the double bond could create a chiral catalyst for reactions such as asymmetric hydrogenation or oxidation. The reactivity of unsaturated triols in palladium-catalyzed reactions, such as oxycarbonylation, has been demonstrated with related structures, underscoring the potential of the this compound scaffold in metal-catalyzed processes. researchgate.net
Role in Advanced Materials Science (e.g., fine chemicals, specialty polymers)
The multifunctionality of this compound positions it as a valuable component in advanced materials science.
Fine Chemicals : As a chiral molecule, it can be used as an intermediate in the synthesis of high-value fine chemicals, such as active pharmaceutical ingredients or agrochemicals, where specific stereoisomers are required for biological activity. rsc.orgmatrix-fine-chemicals.com
Specialty Polymers : Its role as a trifunctional monomer and cross-linker enables the production of specialty polymers with tailored properties. mdpi.com The ability to create bio-based, cross-linked polyesters and polyurethanes is particularly relevant for developing high-performance, sustainable materials. the-innovation.org The unsaturation within the polymer backbone provides a reactive handle for further modifications, leading to materials with advanced functionalities such as stimuli-responsiveness or enhanced durability.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Technologies
The transition from traditional batch synthesis to continuous flow processes represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and efficiency. mdpi.comrsc.org For a molecule like Pent-2-ene-2,3,4-triol, which likely involves exothermic and potentially hazardous reactions such as dihydroxylation, flow chemistry offers precise control over reaction parameters like temperature and mixing, which is difficult to achieve in large-scale batch reactors. mdpi.comrsc.org
Research has already demonstrated the successful application of flow reactors for the synthesis of bio-based polyols from vegetable oils, a process that involves epoxidation and ring-opening steps analogous to potential syntheses of this compound. acs.orgresearchgate.net These systems improve mass and heat transfer, leading to higher conversions and purer products in shorter reaction times. rsc.org
Furthermore, integrating flow reactors with automated systems can create self-optimizing platforms. rsc.orgnso-journal.org An automated workflow could systematically vary reagents, catalysts, and conditions to rapidly identify optimal pathways for the stereoselective synthesis of different this compound isomers. This approach minimizes manual intervention, accelerates discovery, and improves reproducibility, moving organic synthesis toward a more data-driven and efficient future. nso-journal.orgmdpi.com
Table 1: Comparison of Batch vs. Flow Synthesis for Polyol Production
| Feature | Batch Synthesis | Continuous Flow Synthesis | Potential Advantage for this compound |
|---|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio; hotspots can occur. | Excellent, due to high surface-area-to-volume ratio. | Improved safety and selectivity in exothermic steps (e.g., oxidation). mdpi.com |
| Mass Transfer | Can be inefficient, requiring vigorous stirring. | Highly efficient mixing. | Higher reaction rates and yields. acs.org |
| Scalability | Difficult; changing reactor volume alters reaction parameters. | Straightforward by running the reactor for longer periods ("scaling out"). | Faster transition from laboratory discovery to pilot-scale production. mdpi.com |
| Safety | Large volumes of hazardous reagents stored in the reactor. | Small reaction volumes at any given time minimize risk. | Safer handling of oxidants like peracids or osmium tetroxide. |
| Automation | Complex to fully automate. | Easily integrated with pumps, sensors, and feedback loops. | Enables high-throughput screening and autonomous optimization. rsc.org |
Machine Learning and AI Approaches for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of reaction outcomes, the optimization of complex reaction spaces, and the design of novel catalysts. mdpi.comrsc.orgbeilstein-journals.org For this compound, where multiple stereoisomers are possible, AI can be a powerful tool to navigate the synthetic landscape.
ML models can be trained on large datasets of known chemical reactions to predict the most likely products, yields, and stereoselectivity for a given set of reactants and conditions. beilstein-journals.orgneurips.ccnips.cc Such models could predict the diastereomeric and enantiomeric ratios for the dihydroxylation of a pentene precursor under various catalytic systems, guiding chemists toward the most effective method for a desired isomer. rsc.org
Exploration of Unconventional Reactivity Patterns and Novel Transformations
The dual functionality of this compound—an alkene and a polyol—opens the door to novel chemical transformations that go beyond classical methods. Future research could focus on discovering and harnessing unconventional reactivity patterns.
One promising area is the development of tandem reactions where multiple bonds are formed in a single, efficient operation. For instance, a sequence involving a ring-closing metathesis (RCM) followed by a syn-dihydroxylation, where the ruthenium catalyst is used for both steps, has been shown to be effective for creating polyhydroxylated cyclic structures. beilstein-journals.orgresearchgate.net Applying similar tandem catalysis concepts could lead to highly efficient syntheses of complex molecules derived from this compound.
Another frontier is the exploration of novel alkene functionalization reactions. Recently developed methods, such as the "triazenolysis" of alkenes (an aza-version of ozonolysis), could cleave the double bond in this compound to install two new carbon-nitrogen bonds, providing a direct route to protected amino-diol fragments. chemrxiv.org Similarly, advances in alkene difunctionalization using reagents like hypervalent iodine could enable the simultaneous installation of two different functional groups across the double bond, expanding the synthetic utility of the triol scaffold. mdpi.com
Sustainable and Scalable Production Methods for this compound and its Derivatives
The growing demand for green chemistry necessitates the development of sustainable and scalable methods for producing platform chemicals. Future research on this compound will likely prioritize pathways that utilize renewable feedstocks and environmentally benign processes.
Bio-based routes are particularly attractive. Many polyols are now produced from renewable resources like vegetable oils, starches, and lignocellulosic biomass. polylabs.euacs.orgmdpi.com It is conceivable that this compound or its precursors could be derived from 5-carbon sugars obtained from biomass. Another approach involves the chemical or enzymatic modification of bio-derived molecules. mdpi.com
The scalability of these processes is critical for commercial viability. acs.org Technologies that facilitate this transition include:
Novel Catalysis: Developing catalysts that can utilize CO2 as a feedstock to build parts of the molecular backbone would be a significant advance in sustainability. sustainableplastics.com
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating, as demonstrated in the synthesis of polyols from rapeseed oil. mdpi.com
Biocatalysis: Employing enzymes for key transformations could offer unparalleled selectivity under mild conditions, reducing waste and avoiding the use of toxic heavy-metal catalysts.
Table 2: Potential Sustainable Synthesis Strategies
| Strategy | Description | Key Advantage |
|---|---|---|
| Biomass Valorization | Conversion of 5-carbon sugars (e.g., xylose) from hemicellulose into a pentene precursor. | Utilizes renewable, non-food feedstocks. acs.org |
| Bio-Catalysis | Use of engineered enzymes (e.g., oxidoreductases) for stereoselective hydroxylation steps. | High selectivity, mild conditions, biodegradable catalyst. |
| Green Solvents | Replacing traditional organic solvents with water, supercritical CO2, or bio-derived solvents. | Reduced environmental impact and toxicity. |
| CO2 Incorporation | Catalytic reaction of epoxides with CO2 to form cyclic carbonates, which can be hydrolyzed to diols. | Valorization of a greenhouse gas. sustainableplastics.com |
Novel Derivatizations for Advanced Functional Materials and Molecular Devices
The true potential of this compound may lie in its use as a monomer or functional building block for advanced materials. The hydroxyl groups and the alkene moiety provide multiple handles for polymerization and derivatization.
The polyol structure is a fundamental component of polyurethanes. researchgate.netmdpi.com By reacting this compound with various diisocyanates, a new class of polyurethanes could be created. The remaining alkene group on the polymer backbone would be available for post-polymerization modification, such as cross-linking via radical or UV-curing processes, to create durable coatings or elastomers. radtech.org
Furthermore, the stereochemistry of the triol can be used to control the polymer's properties. Using enantiomerically pure isomers of the monomer could lead to polymers with specific secondary structures and unique physical properties, a strategy employed in other polyol-based polyesters for biomedical applications. rsc.org These materials could find use in tissue engineering, drug delivery systems, or as chiral stationary phases in chromatography. The ability to create derivatives with precisely controlled three-dimensional structures makes this compound a promising candidate for the design of next-generation functional materials and molecular devices. researchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Osmium tetroxide |
| Ruthenium |
| Carbon Dioxide (CO2) |
Q & A
Basic Research Question
- Stereochemical analysis : Use -NMR coupling constants (-values) for vicinal diols and NOESY to confirm spatial proximity of hydroxyl groups.
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with polar mobile phases (ethanol/heptane) resolves enantiomers. Retention indices and spiking with known standards enhance reliability .
What experimental design principles should guide stability studies of this compound under varying pH and temperature conditions?
Advanced Research Question
- Factorial design : Test pH (2–12) and temperature (4°C–80°C) gradients to identify degradation thresholds.
- Analytical endpoints : Monitor hydroxyl group oxidation via FT-IR (loss of -OH stretch at 3200–3600 cm) and quantify degradation products via LC-MS.
- Control variables : Use inert atmospheres (N) to isolate thermal vs. oxidative degradation pathways .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- First aid : Immediate rinsing with water for spills (15+ minutes for eyes; soap for skin) and medical consultation for ingestion .
How can researchers assess the biological activity of this compound while ensuring ethical compliance?
Advanced Research Question
- In vitro models : Use cell lines (e.g., HEK293) for cytotoxicity assays (MTT protocol) and enzyme inhibition studies (e.g., kinase assays).
- Ethical compliance : Obtain IRB approval for any human-derived samples. Document informed consent and anonymize data per GDPR or HIPAA standards .
What analytical techniques are recommended for quantifying this compound purity in complex matrices?
Basic Research Question
- HPLC-UV/RI : C18 columns with isocratic elution (acetonitrile/water) and spiked internal standards (e.g., benzyl alcohol) improve accuracy.
- Validation : Assess linearity (R > 0.99), LOD (0.1 µg/mL), and recovery rates (90–110%) per ICH guidelines .
What computational strategies are effective for modeling this compound’s reactivity in catalytic systems?
Advanced Research Question
- DFT/MD simulations : Optimize transition states (Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in hydroxyl-group reactions.
- Docking studies : AutoDock Vina evaluates binding affinities to biological targets (e.g., bacterial enzymes) .
How do solvent polarity and hydrogen-bonding networks influence this compound’s solubility?
Basic Research Question
- Solubility tests : Measure in DMSO, ethanol, and water via gravimetric analysis.
- Hansen parameters : Calculate hydrogen-bonding (δ), polar (δ), and dispersion (δ) contributions to rationalize solvent compatibility .
What mechanistic insights explain this compound’s role in asymmetric catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
